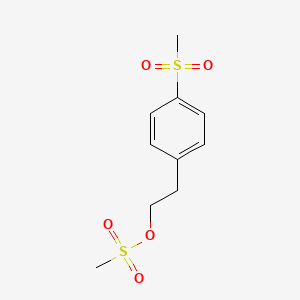
4-(Methylsulfonyl)phenethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfonyl)phenethyl methanesulfonate is a chemical compound with the CAS number 1350475-37-4 .
Synthesis Analysis
A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that methanesulfonates, in general, are known to be biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on compounds structurally related to 4-(Methylsulfonyl)phenethyl methanesulfonate often focuses on their synthesis and structural characterization. For example, Galván et al. (2018) evaluated the structural and vibrational properties of 2-chloroethyl(methylsulfonyl)methanesulfonate, highlighting the importance of experimental and theoretical methodologies in understanding the molecular structure and interactions of such compounds (Galván et al., 2018).
Biological Activity
The study of compounds related to this compound extends to their biological activity. For instance, research into the biological activity of methanesulfonate complexes has been conducted to understand their role in biofilm formation and quorum sensing (QS) activity, suggesting a potential area of application in biochemistry and microbiology.
Environmental Science
The oxidation of dimethyl sulfide (DMS), a process involving methylsulfonyl radicals, is significant in atmospheric chemistry. Mardyukov and Schreiner (2018) discussed the atmospherically relevant radicals derived from the oxidation of DMS, highlighting the complexity of sulfur-containing compounds in environmental processes (Mardyukov & Schreiner, 2018). This research underscores the environmental implications of compounds related to this compound, particularly in understanding atmospheric aerosol formation and cloud formation.
Chemical Analysis
Techniques for detecting and quantifying methanesulfonic acid and its derivatives are crucial for both environmental and pharmaceutical applications. Zhou et al. (2017) developed a method for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, using high-performance liquid chromatography with ultraviolet detection (Zhou et al., 2017). This research is essential for assessing the purity and safety of pharmaceuticals and monitoring environmental contaminants.
Catalyst and Synthesis Applications
The use of methanesulfonic acid and its esters in synthesis and catalysis is another area of research relevance. For instance, ferrous methanesulfonate has been shown to be an efficient and recyclable catalyst for the chemoselective synthesis of 1,1-diacetate from aldehydes, demonstrating the utility of methanesulfonic acid derivatives in organic synthesis (Wang et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
The future directions of 4-(Methylsulfonyl)phenethyl methanesulfonate could involve its use in the synthesis of new compounds with potential biological activity. For instance, benzimidazole derivatives wherein the 4-(methylsulfonyl) phenyl pharmacophore is attached via its C-2 position have been synthesized and evaluated as COX-1/COX-2 inhibitors . This suggests potential applications in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
2-(4-methylsulfonylphenyl)ethyl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S2/c1-16(11,12)10-5-3-9(4-6-10)7-8-15-17(2,13)14/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTCLNUKGQMSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCOS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide](/img/structure/B2774418.png)
![2,4,7,8-Tetramethyl-6-(2-pentoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2774419.png)
![5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2774420.png)
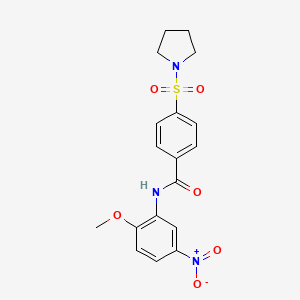
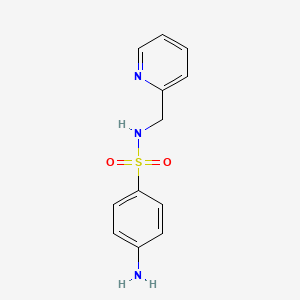
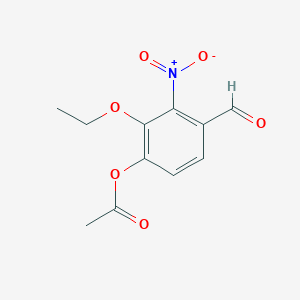
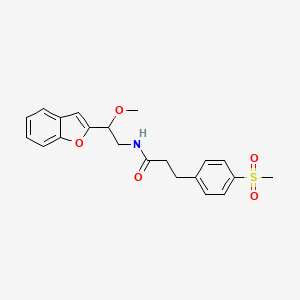
![Benzyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2774427.png)
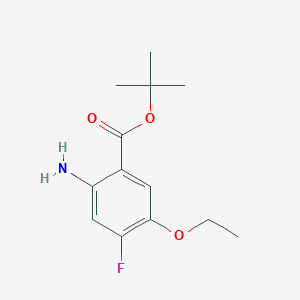
![1,5,6,7-Tetrahydropyrrolo[3,4-b]pyridin-4-one;dihydrochloride](/img/structure/B2774430.png)
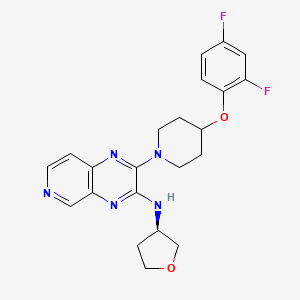
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2774436.png)
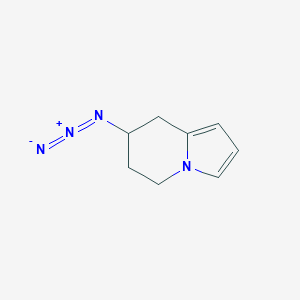
![2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2774439.png)